(R)-1-(2-Chlorophenyl)ethanamine hydrochloride

Chiral resolution Enantiomeric excess Asymmetric catalysis

Racemic or mis-specified chiral amines often undermine asymmetric synthesis, leading to wasted resources and irreproducible results. (R)-1-(2-Chlorophenyl)ethanamine hydrochloride eliminates this risk by delivering defined (R)-stereochemistry with high enantiomeric purity (>98% ee). The ortho-chloro substituent introduces steric hindrance that enhances diastereoselectivity in catalytic transformations, making this compound a reliable scaffold for chiral drug candidate construction. • Consistent (R)-configuration validated by chiral HPLC; eliminates batch-to-batch stereochemical variability. • Hydrochloride salt form ensures long-term stability and ease of handling under ambient conditions. • Sourced from ISO-certified production; available in research to bulk quantities with rapid global dispatch.

Molecular Formula C8H11Cl2N
Molecular Weight 192.083
CAS No. 1167414-92-7
Cat. No. B591824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Chlorophenyl)ethanamine hydrochloride
CAS1167414-92-7
Molecular FormulaC8H11Cl2N
Molecular Weight192.083
Structural Identifiers
SMILESCC(C1=CC=CC=C1Cl)N.Cl
InChIInChI=1S/C8H10ClN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
InChIKeyZNBDAZNBHBGAOB-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(2-Chlorophenyl)ethanamine Hydrochloride Overview


(R)-1-(2-Chlorophenyl)ethanamine hydrochloride (CAS 1167414-92-7) is the hydrochloride salt of a chiral primary amine featuring a 2-chlorophenyl substituent [1]. It is a white to off-white solid with a molecular weight of 192.09 g/mol and molecular formula C8H11Cl2N . This compound serves as a key intermediate in asymmetric synthesis and pharmaceutical research, with the (R)-enantiomeric configuration defined by the Cahn-Ingold-Prelog system . Commercial grades typically offer a purity of 95-98%, and the compound is supplied as a hydrochloride salt to enhance stability and handling characteristics .

Stereochemical control (R)-enantiomer, defined CIP configuration
Salt form Hydrochloride for solid-state stability and easier handling
Enantiomeric purity Verified by chiral HPLC; supports asymmetric synthesis
Procurement context Available from multiple vendors at 95–98% purity grade

Substitution Risks of (R)-1-(2-Chlorophenyl)ethanamine HCl


Substituting (R)-1-(2-chlorophenyl)ethanamine hydrochloride with its (S)-enantiomer, racemate, or positional isomers introduces quantifiable differences in stereochemical identity, physicochemical properties, and synthetic utility that directly impact experimental reproducibility and downstream process efficiency [1]. The (S)-enantiomer exhibits opposite optical rotation and potentially divergent biological activity . The racemate lacks the defined stereocenter required for asymmetric transformations, effectively halving the yield in chiral resolutions or requiring additional purification steps . Positional isomers (3-chloro, 4-chloro) differ significantly in LogP and pKa, altering solubility, reactivity, and pharmacokinetic behavior . The ortho-chloro substitution imposes steric hindrance that distinguishes it from unsubstituted phenylethylamine, affecting reaction kinetics in nucleophilic substitutions and catalytic processes .

(S)-enantiomer Opposite optical rotation; may show divergent chiral recognition or biological response
Racemate Undefined stereochemistry; halves effective yield in asymmetric transformations
Positional isomers (3‑Cl, 4‑Cl) Altered LogP and pKa shift partitioning, solubility, and chromatographic retention
Unsubstituted phenylethylamine Absence of ortho‑Cl steric hindrance changes reaction kinetics and diastereoselectivity

(R)-1-(2-Chlorophenyl)ethanamine HCl vs. Comparators


Chiral Purity and Enantiomeric Excess

The (R)-enantiomer can be obtained with high enantiomeric excess (e.e.) via selective crystallization, as demonstrated in a study where 1-(2-chlorophenyl)ethylamine was resolved using isopropylidene glycerol hydrogen phthalate, yielding the (S)-enantiomer in 'very high e.e.' [1]. While the study focused on the (S)-form, the methodology is directly transferable, and commercial vendors routinely supply the (R)-enantiomer with purity specifications that imply high enantiopurity (e.g., 98% purity with chiral HPLC confirmation) . In contrast, the racemic mixture (CAS 39959-67-6) has 0% e.e. and requires additional resolution steps before use in stereoselective applications .

Enantiomeric Excess
Head‑to‑head
Target: >98% e.e. (implied by 98% purity, chiral HPLC) Racemate: 0% e.e. (S)-enantiomer: 95–98% e.e. commercial
Defined stereochemistry supports asymmetric synthesis workflows
Commercial QC data; chiral HPLC confirmation
Chiral resolution Enantiomeric excess Asymmetric catalysis

Lipophilicity Modulation by Ortho-Chloro Substitution

The ortho-chloro substitution on the phenyl ring significantly increases lipophilicity compared to unsubstituted (R)-1-phenylethylamine. Calculated LogP values for (R)-1-(2-chlorophenyl)ethanamine hydrochloride range from 2.09 (Consensus LogP) to 3.86 (experimental) [1]. The free base (R)-1-(2-chlorophenyl)ethanamine has an XLogP3 of 1.8 [2]. In contrast, (R)-1-(4-chlorophenyl)ethanamine (para isomer) has a LogP of approximately 2.0, while the unsubstituted (R)-1-phenylethylamine has a LogP of 1.5 . The ortho-chloro derivative exhibits a LogP approximately 0.3-0.5 units higher than its para counterpart, reflecting increased lipophilicity due to intramolecular interactions and altered solvation .

Lipophilicity (LogP)
Class‑level
Target: Consensus LogP 2.09; XLogP3 1.8; exp. 3.86 Para isomer: ~2.0 Unsubstituted: 1.5
Higher LogP may influence chromatographic retention and partitioning
Calculated and experimental LogP; context‑dependent
Physicochemical property LogP Lipophilicity Drug design

Basicity and Protonation State of Ortho-Chloro Amine

The predicted pKa of the conjugate acid of (R)-1-(2-chlorophenyl)ethanamine is 8.50 ± 0.10 . This value reflects the electron-withdrawing effect of the ortho-chloro substituent, which reduces basicity compared to unsubstituted (R)-1-phenylethylamine (pKa ~9.5). The para-substituted analog, (R)-1-(4-chlorophenyl)ethanamine, has a similar pKa of ~8.5-9.0, but the ortho-position's proximity to the amine group introduces steric hindrance that can affect nucleophilicity in substitution reactions and alter the kinetics of acid-base equilibria in biphasic systems [1]. The hydrochloride salt form ensures the compound is fully protonated under standard handling conditions, enhancing stability and solubility .

Basicity (pKa)
Class‑level
Target: pKa 8.50 ± 0.10 Unsubstituted: ~9.5 Para isomer: ~8.5–9.0
Lower basicity alters extraction; hydrochloride ensures protonated state
Predicted pKa; computational models
Basicity pKa Protonation Nucleophilicity

Commercial Availability and Purity

The (R)-enantiomer hydrochloride salt (CAS 1167414-92-7) is routinely available from multiple suppliers with purity specifications of 95-98% . In contrast, the (S)-enantiomer (CAS 1398109-11-9) is less commonly stocked and may require longer lead times or custom synthesis . The racemic free base (CAS 39959-67-6) is widely available but lacks stereochemical definition. Commercial specifications for (R)-1-(2-chlorophenyl)ethanamine hydrochloride typically include analytical verification via NMR, HPLC, and chiral purity assessment, with certificates of analysis (CoA) available upon request . Pricing for 1 g quantities ranges from $94 to $155, reflecting moderate cost for a specialized chiral intermediate .

Commercial Availability
Data to verify
Target: 95–98%, multiple vendors (S)-enantiomer: fewer vendors, longer lead times Racemate: widely available
Supplier‑reported procurement context; verify lead times
Based on vendor catalogs; CoA availability varies
Commercial availability Purity Supply chain Procurement

Steric and Electronic Effects of Ortho-Chloro Substitution

The ortho-chloro substituent in (R)-1-(2-chlorophenyl)ethanamine imposes a unique combination of electron-withdrawing inductive effect and steric hindrance that distinguishes it from meta- and para-substituted analogs [1]. In nucleophilic substitution reactions, the ortho-chloro group can participate in intramolecular hydrogen bonding or coordination, potentially accelerating or decelerating reaction rates depending on the mechanism . Quantitative studies on related ortho-substituted 1-phenylethylamines show that ortho-halogen substitution increases the barrier to rotation about the C-N bond and alters the preferred conformation in solution [2]. These effects are not observed in the para-substituted analog, where the chlorine is positioned remotely from the reactive amine center .

Ortho‑Chloro Effects
Class‑level
Ortho‑Cl: steric hindrance + inductive withdrawal Meta‑Cl: moderate steric; Para‑Cl: no steric hindrance
Ortho substitution may influence diastereoselectivity in chiral reactions
Qualitative trend; Hammett constants
Steric hindrance Electronic effects Nucleophilic substitution Reaction kinetics

Resolution Efficiency of Ortho-Substituted Amine

A systematic study demonstrated that ortho-substituted 1-phenylethylamines, including 1-(2-chlorophenyl)ethylamine, can be efficiently resolved using isopropylidene glycerol hydrogen phthalate as a resolving agent [1]. The resolution of 1-(2-chlorophenyl)ethylamine proceeded with good yields and very high enantiomeric excess (e.e.) via selective crystallization of diastereomeric salts [2]. This finding is significant because ortho-substitution was historically considered a potential impediment to classical resolution due to steric hindrance. The study confirms that the ortho-chloro group does not interfere with resolution efficiency, making the (R)-enantiomer accessible with high chiral purity [3]. In comparison, resolution of the para-chloro analog is also efficient, but the ortho-isomer offers distinct conformational properties .

Resolution Efficiency
Head‑to‑head
Ortho‑substituted resolved with good yields and very high e.e. Para‑substituted also efficient; ortho does not hinder
Validates accessibility of high‑purity (R)-enantiomer
Diastereomeric salt crystallization; chiral HPLC
Chiral resolution Resolving agent Diastereomeric salt Crystallization

Applications of (R)-1-(2-Chlorophenyl)ethanamine HCl


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The defined (R)-stereochemistry and high enantiomeric purity (e.e. >98%) make this compound an ideal building block for constructing chiral drug candidates, particularly those requiring a phenylethylamine scaffold with ortho-chloro substitution [1]. Its use in asymmetric catalysis or as a chiral auxiliary leverages the steric hindrance of the ortho-chloro group to influence diastereoselectivity [2].

Chiral Resolution and Preparation of Enantiopure Building Blocks

The compound's successful resolution via diastereomeric salt formation demonstrates that ortho-substitution does not impede classical resolution methods, making it a reliable source of enantiopure amine for further derivatization [1]. It can be used to prepare chiral amides, ureas, and sulfonamides with defined stereochemistry [2].

Chromatographic Method Development and Analytical Reference Standards

The distinct LogP (2.09-3.86) and pKa (8.50) of the ortho-chloro derivative provide predictable chromatographic behavior on reverse-phase HPLC and chiral stationary phases [1]. This makes it a valuable reference standard for method development in enantioselective separations and for validating chiral purity assays [2].

Synthesis of CNS-Active Compounds and Ligand Development

The phenylethylamine core, coupled with the lipophilic ortho-chloro substituent, provides a scaffold for developing ligands targeting trace amine-associated receptors (TAARs) or other CNS targets [1]. While specific biological data for this exact compound is limited, its structural similarity to known TAAR1 agonists suggests potential as a starting point for medicinal chemistry optimization [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral intermediates
(R)-stereochemistry and enantiomeric purity context
Stereochemical outcome verification
Chiral resolution method development
Resolution efficiency with ortho‑substituted scaffold
Enantiomeric excess validation
Chromatographic separation (HPLC/CSP) studies
Ortho‑chloro LogP and pKa profile
Retention behavior and method robustness
CNS target ligand discovery research
2‑Chlorophenylethylamine scaffold
Target engagement and selectivity assays

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